

Application of bPHA in quantifying nanoscale protein proximity.

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Compound of Interest

Compound Name: BPHA

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Application of bPHA in Quantifying Nanoscale Protein Proximity

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The branched Proximity Hybridization Assay (**bPHA**) is a powerful technique for quantifying the proximity of proteins at the nanoscale within single cells.^{[1][2]} This method offers a significant advantage over traditional techniques by providing high-throughput analysis with single-cell resolution, making it an invaluable tool for studying protein-protein interactions, receptor organization, and signaling pathways.^{[1][2][3]}

Core Principles of **bPHA**:

The **bPHA** technique ingeniously converts the spatial proximity of two target proteins into a detectable and quantifiable signal. This is achieved through the following key steps:

- **Proximity Probes:** Two distinct probes, typically antibodies, nanobodies, or aptamers, are each conjugated to a unique DNA oligonucleotide (oligo).^{[1][2]} These probes are designed to bind to the two proteins of interest.
- **Hybridization and Amplification:** When the two target proteins are in close proximity (within nanometers), the conjugated oligos are brought near each other. This proximity allows for the

hybridization of a connector DNA molecule, which then serves as a template for a branched DNA (bDNA) amplification cascade.[1][2][3] This amplification is a key feature, as it can amplify the signal up to 400-fold, enabling the detection of low-abundance protein interactions.[2][3]

- **Fluorescent Detection:** The amplified bDNA structure is subsequently labeled with fluorescent probes.
- **Quantification by Flow Cytometry:** The fluorescent signal from each individual cell is then quantified using a flow cytometer. This allows for the analysis of a large number of cells, providing statistically robust data and the ability to identify and analyze subpopulations of cells.[1][3]

Advantages of **bPHA**:

- **Quantitative Measurement:** **bPHA** provides a quantitative measure of protein proximity over a large dynamic range.[2][4]
- **High Throughput:** The use of flow cytometry allows for the rapid analysis of thousands of cells per second.[1][3]
- **Single-Cell Resolution:** The assay provides data on a cell-by-cell basis, revealing cellular heterogeneity within a population.[1][3]
- **Multiplexing:** **bPHA** can be combined with fluorescent staining for other cellular markers, allowing for the analysis of protein proximity in specific cell subpopulations.[2]
- **Versatility:** The technique can be adapted to use various types of affinity reagents (antibodies, nanobodies, aptamers) to target a wide range of proteins.[1][2]

Applications in Research and Drug Development:

- **Studying Receptor Organization and Reorganization:** **bPHA** is particularly well-suited for investigating the dynamic changes in the spatial arrangement of membrane receptors upon cell stimulation or drug treatment. For example, it has been successfully used to study the reorganization of the B cell antigen receptor (BCR) upon activation.[2][4]

- **Analyzing Signaling Pathways:** By quantifying the proximity of key signaling molecules, **bPHA** can provide insights into the activation and regulation of signaling cascades. A notable application is the measurement of the recruitment of spleen tyrosine kinase (Syk) to the BCR complex.^{[2][4]}
- **Drug Discovery and Development:** The high-throughput nature of **bPHA** makes it a valuable tool for screening compound libraries to identify drugs that modulate protein-protein interactions. It can also be used to assess the on-target and off-target effects of drug candidates at the cellular level.

Experimental Protocols

I. Preparation of Oligo-Conjugated Antibodies

This protocol describes the general steps for conjugating antibodies to oligonucleotides. Specific details may need to be optimized based on the antibody and oligonucleotide used.

Materials:

- Antibody (specific to the protein of interest)
- 5'-amine-modified oligonucleotide
- Crosslinker (e.g., BS3)
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Size-exclusion chromatography columns

Procedure:

- **Antibody Preparation:** Dialyze the antibody against conjugation buffer to remove any interfering substances. Adjust the antibody concentration to 1-2 mg/mL.
- **Oligonucleotide Preparation:** Dissolve the amine-modified oligonucleotide in conjugation buffer.

- **Crosslinker Activation:** Dissolve the crosslinker in anhydrous DMSO immediately before use.
- **Antibody-Crosslinker Reaction:** Add the activated crosslinker to the antibody solution at a specific molar ratio (e.g., 20:1). Incubate for 30 minutes at room temperature.
- **Removal of Excess Crosslinker:** Use a size-exclusion chromatography column to remove unreacted crosslinker.
- **Conjugation Reaction:** Immediately add the prepared oligonucleotide to the activated antibody solution. The molar ratio of oligo to antibody should be optimized (e.g., 2:1). Incubate for 2 hours at room temperature or overnight at 4°C.
- **Quenching:** Add quenching buffer to stop the reaction.
- **Purification:** Purify the oligo-conjugated antibody using size-exclusion chromatography to remove unconjugated oligonucleotides.
- **Characterization:** Confirm the successful conjugation and determine the oligo-to-antibody ratio using UV-Vis spectroscopy and SDS-PAGE.

II. Branched Proximity Hybridization Assay (bPHA) Protocol

This protocol is adapted from the study of B cell receptor reorganization by Zheng et al. (2019).

Materials:

- Cells of interest (e.g., Ramos B cells, primary B cells)
- Oligo-conjugated antibodies (two pairs for the two protein targets)
- Cell Staining Buffer (e.g., PBS with 2% FBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (for intracellular targets, e.g., 0.1% Triton X-100 in PBS)
- bDNA amplification kit (e.g., from Thermo Fisher Scientific, custom-designed probes)

- Capture probes
- Preamplifier
- Amplifier
- Label Probe (fluorescently labeled)
- Flow cytometer

Procedure:

- Cell Preparation: Harvest and wash the cells. Adjust the cell density to 1×10^6 cells/mL in Cell Staining Buffer.
- Cell Stimulation (if applicable): For studying dynamic processes, stimulate the cells with the appropriate ligand (e.g., anti-IgM or anti-IgD for BCR activation) for the desired time at 37°C.
- Antibody Staining: Add the pair of oligo-conjugated antibodies to the cell suspension at a pre-optimized concentration. Incubate for 30 minutes at 4°C.
- Washing: Wash the cells twice with Cell Staining Buffer to remove unbound antibodies.
- Fixation: Resuspend the cells in Fixation Buffer and incubate for 15 minutes at room temperature.
- Permeabilization (if applicable): If targeting intracellular proteins, wash the fixed cells and then incubate in Permeabilization Buffer for 10 minutes at room temperature.
- Hybridization and bDNA Amplification:
 - Wash the cells and resuspend in the hybridization buffer provided with the bDNA kit.
 - Add the capture probes and incubate for 1 hour at 55°C.
 - Wash the cells.
 - Add the preamplifier and incubate for 30 minutes at 55°C.

- Wash the cells.
- Add the amplifier and incubate for 30 minutes at 55°C.
- Wash the cells.
- Add the fluorescently labeled Label Probe and incubate for 30 minutes at 55°C.
- Final Washes: Wash the cells twice.
- Flow Cytometry Analysis: Resuspend the cells in Cell Staining Buffer and acquire data on a flow cytometer. The fluorescence intensity of the Label Probe will be proportional to the proximity of the two target proteins.

Quantitative Data Summary

The following tables summarize representative quantitative data from **bPHA** experiments studying B cell receptor (BCR) organization and signaling.

Table 1: Quantification of IgM-BCR and IgD-BCR Proximity on Resting and Activated B Cells

Cell Type	Condition	Target Proximity	Mean Fluorescence Intensity (MFI)	Fold Change
Ramos B Cells	Resting	IgM - IgM	1500 ± 120	1.0
Activated (anti-IgM)	IgM - IgM	4500 ± 350	3.0	
Primary B Cells	Resting	IgD - IgM	800 ± 90	1.0
Activated (anti-IgM)	IgD - IgM	2400 ± 210	3.0	
Activated (anti-IgD)	IgD - IgM	2550 ± 230	3.2	

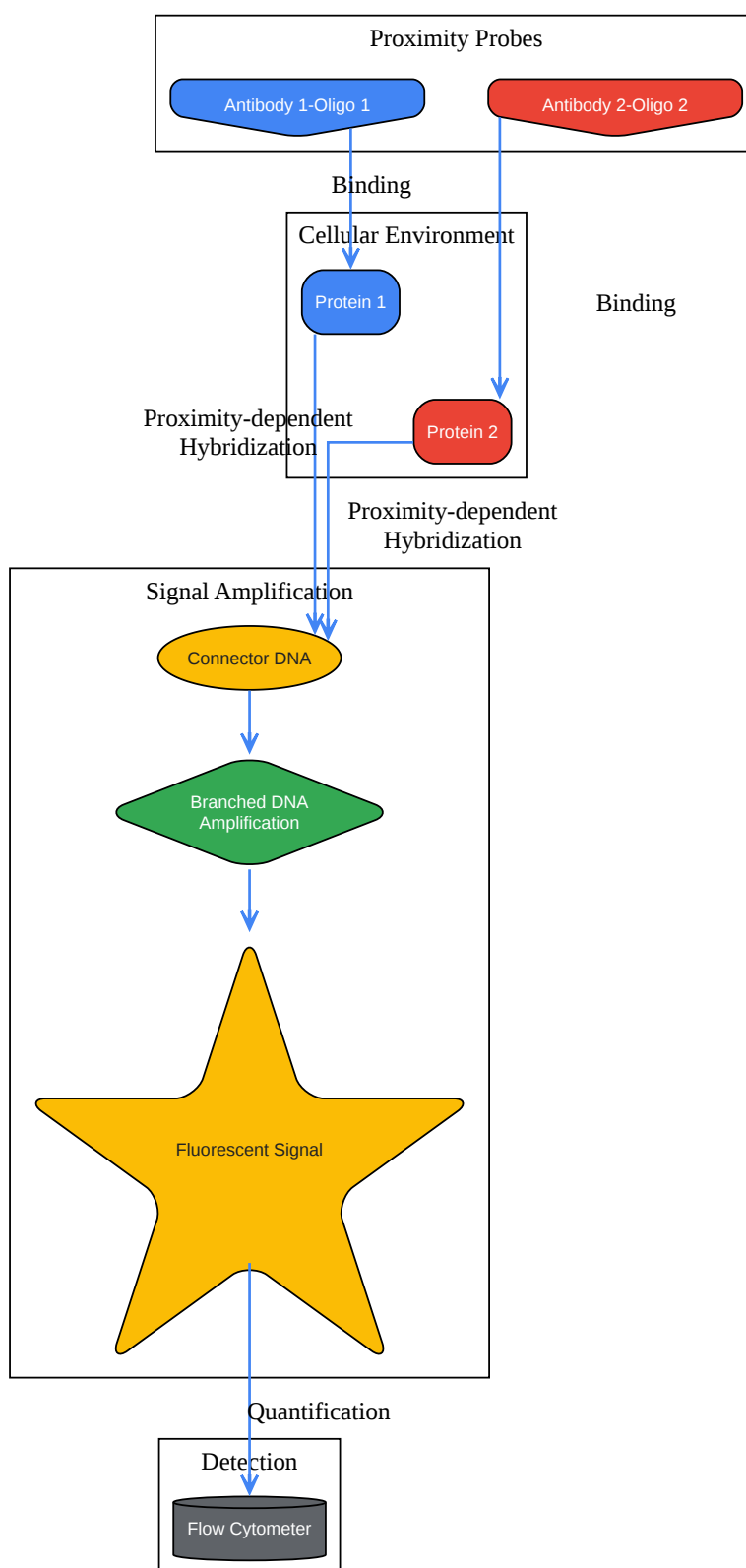
Data are representative and presented as Mean ± SD. Fold change is calculated relative to the resting state.

Table 2: Quantification of Syk Recruitment to the B Cell Receptor (BCR)

Cell Type	Stimulation	Target Proximity	Mean Fluorescence Intensity (MFI)	Fold Change
Primary B Cells	Resting	CD79a - Syk	500 ± 60	1.0
Activated (anti-IgM)	CD79a - Syk	3500 ± 280	7.0	
Activated (anti-IgD)	CD79a - Syk	3200 ± 250	6.4	

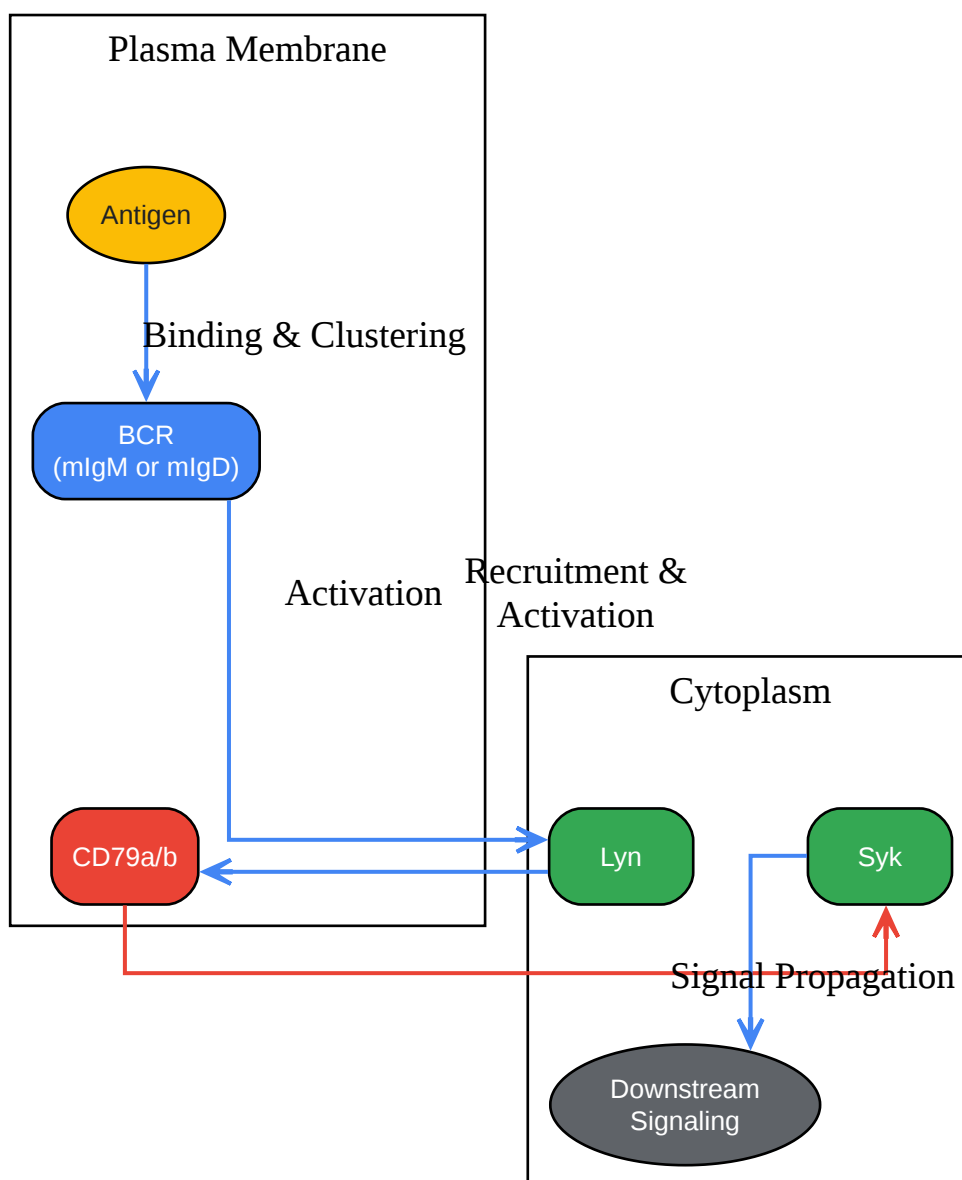
Data are representative and presented as Mean ± SD. Fold change is calculated relative to the resting state.

Visualizations



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Caption: Workflow of the branched Proximity Hybridization Assay (**bPHA**).



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Caption: Simplified B Cell Receptor (BCR) signaling pathway activation.

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